molecular formula C12H9NO2 B1586857 5-Phenylpicolinic acid CAS No. 75754-04-0

5-Phenylpicolinic acid

Cat. No.: B1586857
CAS No.: 75754-04-0
M. Wt: 199.2 g/mol
InChI Key: CNCJXSKAKGXNKJ-UHFFFAOYSA-N
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Description

5-Phenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C12H9NO2. It is a derivative of pyridine, where a phenyl group is attached to the 5-position and a carboxylic acid group is attached to the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-phenylpyridine-2-carboxylic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Phenylpyridine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylpyridine-2,5-dicarboxylic acid
  • Biphenyl-4-carboxylic acid
  • 2,2′-Bipyridine-5,5′-dicarboxylic acid
  • Biphenyl-4,4′-dicarboxylic acid
  • 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid
  • 6,6′-Dinicotinic acid

Uniqueness

5-Phenylpyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-phenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCJXSKAKGXNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376527
Record name 5-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75754-04-0
Record name 5-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyridine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

A suspension of 3-phenyl-6-methyl pyridine (1.99 g, 11.78 mmol) and potassium permanganate (7.65, 48.6 mmol), in water (50 mL) was heated at reflux for 16 hours. The reaction was allowed to cool to ambient temperature and filtered through celite to remove the solids. Acetic acid (2 mL) was added to the colourless filtrate and the product was collected as a white solid by filtration.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
48.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of toluene (20 mL) and water (5 mL) was degassed with argon for 5 minutes. Sodium carbonate (1.53 g, 0.01444 mole) was then added and the mixture was degassed with argon for a further 5 minutes. Phenyl boronic acid (1.126 g, 0.00866 mole) and 5-chloro-pyridine-2-carbonitrile (1 g, 0.00722 mole) were added and the resulting mixture was degassed with argon for a further 5 minutes. tetrakis(triphenylphosphine)palladium(0) (1.67 g, 0.00144 mole) was added and the resulting mixture was degassed with argon for a further 5 minutes. The reaction mixture was then heated to reflux for 3 hours. The reaction mixture was diluted with ethyl acetate. The ethyl acetate layer was washed with water followed by brine solution, dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by column chromatography using silica gel 60-120 mesh (4% ethyl acetate in hexane) to afford 0.9 g (69%) of 5-phenyl-pyridine-2-carbonitrile. LCMS: 181.07 (M+1)+, 28.90%, 1H NMR (DMSO-d6): δ 9.1 (s, 1H), 8.4-8.3 (m, 1H), 8.2-8.1 (m, 1H), 7.9-7.78 (m, 2H), 7.6-7.4 (m, 3H). To a stirred solution of 5-phenyl-pyridine-2-carbonitrile (0.9 g, 0.005 mol) in a mixture of ethanol (10 mL) and water (5 mL) was added NaOH (1 g, 0.025 mol) and the resulting mixture was stirring overnight. The reaction mixture was then concentrated under reduced pressure. The residue was dissolved in water, washed with ether and the aqueous layer was acidified with citric acid. The acidified aqueous solution was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to afford 0.75 g (75%) of 5-phenyl-pyridine-2-carboxylic acid. LCMS: 200.06 (M+1)+, 97.53%, 1H NMR (DMSO-d6): δ 13 (bs, 1H), 9.1-9.0 (d, 1H), 8.3-8.2 (dd, 1H), 8.2-8.1 (d, 1H), 7.8 (d, 1H), 7.6-7.4 (m, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Water (1 mL) and NaOH (56 mg, 1.41 mmol) were added to a stirred solution of 5-phenyl-pyridine-2-carbonitrile (112 mg, 0.56 mmol) in ethanol at room temperature. The resulting mixture was heated at reflux temperature for 3 hours. The EtOH was evaporated, and the mixture was diluted with water (2 mL), acidified with citric acid solution and the product was extracted using EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 30 mg (27% yield) of 5-phenyl-pyridine-2-carboxylic acid.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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